3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone, also known as DL76 [ [] ], is a novel non-imidazole compound investigated for its potential as a histamine H3 receptor antagonist [ [] ]. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological and pharmacological properties [ [], [], [] ]. DL76 has been primarily studied in the context of its potential for treating neurological disorders [ [] ].
The mechanism of action for 3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone (DL76) is primarily attributed to its antagonism of histamine H3 receptors [ [], [], [] ]. H3 receptors are primarily located in the central nervous system and play a role in regulating the release of various neurotransmitters. By blocking these receptors, DL76 is hypothesized to modulate neurotransmitter levels, potentially leading to therapeutic effects in neurological disorders [ [], [] ].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4